molecular formula C25H17ClN2O4S2 B300059 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-chlorobenzoate

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-chlorobenzoate

Cat. No. B300059
M. Wt: 509 g/mol
InChI Key: IWLTWUAAPBAHBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-chlorobenzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-chlorobenzoate is not fully understood. However, it is believed to exert its biological activities by interacting with specific molecular targets in cells. For instance, in anticancer activity, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In antibacterial and antifungal activity, it has been shown to disrupt the cell membrane integrity of bacteria and fungi.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-chlorobenzoate depend on the specific biological activity being evaluated. For instance, in anticancer activity, it has been shown to induce the activation of pro-apoptotic proteins such as caspases and the downregulation of anti-apoptotic proteins such as Bcl-2. In antibacterial and antifungal activity, it has been shown to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-chlorobenzoate in lab experiments include its high potency, selectivity, and stability. However, it also has some limitations, such as its poor solubility in water and its potential toxicity to cells.

Future Directions

There are several future directions for the research and development of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-chlorobenzoate. These include:
1. Further evaluation of its anticancer, antibacterial, and antifungal activities in vitro and in vivo.
2. Synthesis of new derivatives with improved solubility and selectivity.
3. Development of new synthetic methods for its production.
4. Evaluation of its potential applications in organic electronics and material science.
5. Investigation of its mechanism of action to better understand its biological activities.
In conclusion, 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-chlorobenzoate is a synthetic compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-chlorobenzoate can be achieved using different methods. One of the commonly used methods involves the reaction of 2-chlorobenzoic acid with 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-thienylmethanamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction takes place under reflux in a solvent such as dichloromethane or tetrahydrofuran (THF) for several hours. The resulting product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-chlorobenzoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, it has been evaluated for its anticancer, antibacterial, and antifungal activities. In material science, it has been used as a building block for the synthesis of various organic semiconductors. In organic electronics, it has been used as a hole-transporting material in organic light-emitting diodes (OLEDs).

properties

Product Name

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-chlorobenzoate

Molecular Formula

C25H17ClN2O4S2

Molecular Weight

509 g/mol

IUPAC Name

[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(thiophen-2-ylmethyl)amino]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C25H17ClN2O4S2/c26-22-9-3-1-7-20(22)25(29)32-18-13-11-17(12-14-18)28(16-19-6-5-15-33-19)24-21-8-2-4-10-23(21)34(30,31)27-24/h1-15H,16H2

InChI Key

IWLTWUAAPBAHBG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CC3=CC=CS3)C4=CC=C(C=C4)OC(=O)C5=CC=CC=C5Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CC3=CC=CS3)C4=CC=C(C=C4)OC(=O)C5=CC=CC=C5Cl

Origin of Product

United States

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